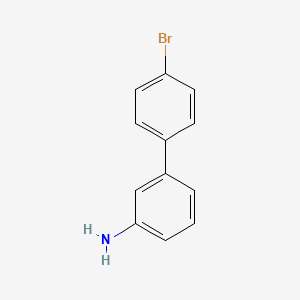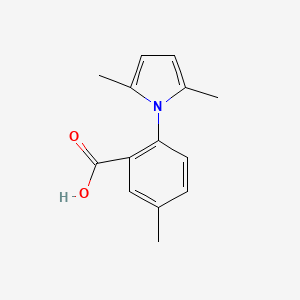
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrrole family, which consists of five-membered heterocyclic aromatic rings containing one nitrogen atom. The presence of methyl groups at specific positions on the pyrrole ring and the benzoic acid moiety makes this compound particularly interesting for various scientific and industrial applications.
Mechanism of Action
Target of Action
Related compounds have been found to interact withGATA family proteins and enzymes such as enoyl ACP reductase and DHFR . These targets play crucial roles in various biological processes, including cell differentiation and antibacterial activity .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit the interaction between gata3 and sox4 , and exhibit inhibitory effects on enoyl ACP reductase and DHFR enzymes . These interactions result in changes in cell differentiation and antibacterial activity .
Biochemical Pathways
Related compounds have been found to influence pathways related tocell growth, glucose uptake rate, and intracellular adenosine triphosphate during monoclonal antibody production . The compound also affects the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
Related compounds have been found tosuppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . They also suppress the galactosylation on a monoclonal antibody .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions are crucial as they can affect the metabolic pathways and cellular processes in which these enzymes are involved. The compound’s ability to bind to these enzymes and inhibit their activity suggests its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . These effects indicate that the compound can modulate cellular energy metabolism and potentially alter cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of essential metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory effects on enzyme activity and cellular metabolism . Its stability may be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular processes, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which play key roles in the synthesis of nucleotides and fatty acids, respectively . By inhibiting these enzymes, the compound can alter the metabolic flux and levels of metabolites in cells. This can have downstream effects on cellular processes such as DNA replication, repair, and lipid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism. The precise localization of the compound can determine its specific effects on cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a pyrrole derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield reduced pyrrole derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrroles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid can be used to study enzyme inhibition and protein interactions. Its structural similarity to natural compounds allows it to be used as a probe in biological assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
2-(1H-Pyrrol-1-yl)ethanol: A related compound with a similar pyrrole structure but different functional groups.
2,5-Dimethyl-1H-pyrrole-1-ethanol: Another pyrrole derivative with different substituents.
Uniqueness: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid is unique due to its combination of pyrrole and benzoic acid moieties, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-7-13(12(8-9)14(16)17)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJXJUMMLBLTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036441-42-5 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


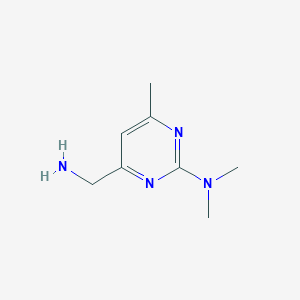
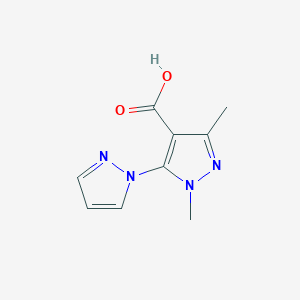
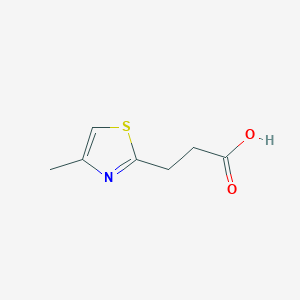
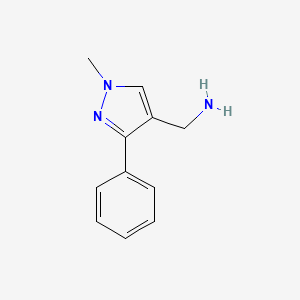
![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)
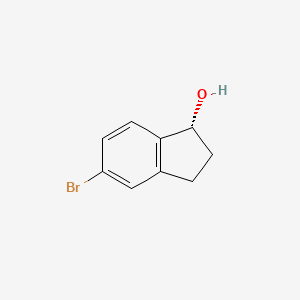
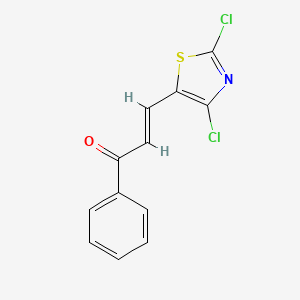
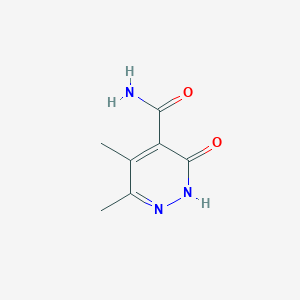
![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)
![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)
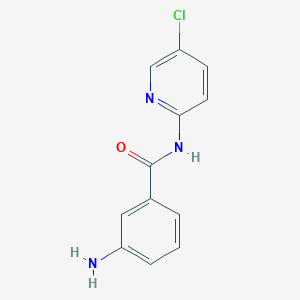
![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)
![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)
